molecular formula C15H15NO4S B1421824 3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid CAS No. 1269167-44-3

3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid

Cat. No.: B1421824
CAS No.: 1269167-44-3
M. Wt: 305.4 g/mol
InChI Key: MGBBRRYTRBUDDX-UHFFFAOYSA-N
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Description

3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid (CAS: 1269167-44-3) is a benzoic acid derivative characterized by a methyl group at position 3 and a methyl(phenylsulfonyl)amino substituent at position 4. Its molecular formula is C₁₅H₁₅NO₄S, with a molecular weight of 305.35 g/mol . The compound has been utilized in laboratory settings for research purposes, though it is currently discontinued in commercial availability.

Properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11-10-12(15(17)18)8-9-14(11)16(2)21(19,20)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBBRRYTRBUDDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)N(C)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid, often referred to in scientific literature as a sulfonamide derivative, exhibits a range of biological activities that have been the subject of various studies. This article aims to summarize the key findings related to its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H15NO4S
  • Molecular Weight : 305.35 g/mol

This compound features a benzoic acid core with a methyl group and a sulfonamide substituent, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonamide moiety is particularly significant as it mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, which is essential in folate biosynthesis in bacteria. This interaction can inhibit bacterial growth by disrupting folate synthesis pathways, making it a candidate for antimicrobial applications .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of sulfonamide derivatives, including this compound. It has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance:

  • Study Findings : A study indicated that derivatives similar to this compound exhibited moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Mechanism : The antimicrobial action is believed to stem from competitive inhibition of the enzyme involved in folate synthesis, leading to bacterial cell death.

Anti-inflammatory Activity

Research has also highlighted the potential anti-inflammatory effects of this compound. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in activated immune cells, suggesting a role in modulating inflammatory responses .

Case Studies and Research Findings

A comprehensive analysis of various studies provides insights into the biological activities and potential therapeutic applications of this compound:

StudyFocusFindings
AntibacterialEffective against Gram-positive bacteria with minimal toxicity.
AntimicrobialModerate activity against C. albicans; lower toxicity compared to starting materials.
Anti-inflammatoryInhibited cytokine production in immune cells, indicating potential therapeutic use in inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

Compound NameStructureBiological Activity
SulfanilamideBasic sulfonamide structureBroad-spectrum antibacterial activity
Para-Aminobenzoic AcidSimilar core structure without sulfonamideEssential for bacterial growth; not an antibiotic
4-Aminobenzoic Acid DerivativesVarious substitutions on the benzene ringVariable antibacterial properties depending on substitutions

Comparison with Similar Compounds

Structural and Electronic Effects

  • Sulfonamide vs. Carbamate/Ester: The target compound’s sulfonamide group (C₁₅H₁₅NO₄S) provides greater hydrolytic stability compared to carbamates (e.g., ) or esters (e.g., ), which are prone to enzymatic or acidic hydrolysis .

Physicochemical Properties

  • However, its carboxylic acid group may improve aqueous solubility via salt formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid
Reactant of Route 2
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3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid

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